![molecular formula C24H24N4O3S2 B2918147 Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 671199-33-0](/img/structure/B2918147.png)
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C24H24N4O3S2 and its molecular weight is 480.6. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
The primary target of this compound is the A2B adenosine receptor . The A2B receptor is one of the four subtypes of adenosine receptors (A1, A2A, A2B, and A3), each having its unique pharmacological profile . The A2B subtype requires a high level of adenosine for activation and may mediate pathophysiological conditions associated with the cumulative level of adenosine, such as tumors and ischemia .
Mode of Action
The compound interacts with the A2B receptor, potentially antagonizing its function . This interaction could lead to a decrease in the activation of the receptor, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The A2B receptors are expressed in human microvascular endothelial cells, where they may regulate angiogenic factors such as basic fibroblast growth factor and vascular endothelial growth factor . Therefore, the compound’s interaction with the A2B receptor could potentially affect angiogenesis, a major mechanism for tumor growth regulation .
Result of Action
The compound’s action on the A2B receptor could lead to a reduction in angiogenesis, thereby potentially inhibiting tumor growth . Additionally, the blockade of human adenosine A2B receptors has been reported to play a significant role in the reduction of metastasis and regulation of oral squamous cell carcinoma .
生物活性
Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a complex organic compound that integrates various heterocyclic moieties known for their diverse biological activities. This article explores its potential biological activity based on structural characteristics and relevant research findings.
Structural Overview
The compound features several key structural components:
- Triazoloquinoline Moiety : This component is known for its interaction with various biological targets and may exhibit pharmacological properties similar to other triazole-containing compounds.
- Thiophene and Benzo[b]thiophene Rings : These aromatic systems contribute to the compound's ability to engage in π-π interactions with biological receptors.
- Ethyl Ester Group : This functional group may serve as a prodrug, potentially enhancing bioavailability and therapeutic efficacy upon metabolic conversion.
Antimicrobial Activity
Research indicates that compounds containing the [1,2,4]triazole ring often exhibit significant antimicrobial properties. The incorporation of the quinoline structure may enhance this activity. For instance, studies have shown that quinoline derivatives possess notable antibacterial properties against pathogens such as Mycobacterium tuberculosis and various Gram-positive and Gram-negative bacteria .
Antitubercular Activity
A series of quinoline derivatives have been synthesized and evaluated for their antitubercular activity. For example, modifications to the alkyl chain length in quinoline derivatives have been linked to increased anti-TB activity. The presence of specific substituents on the quinoline ring can significantly influence the Minimum Inhibitory Concentration (MIC) against M. tuberculosis .
Compound | Structure Features | MIC (µg/mL) |
---|---|---|
Ethyl 2-(3-(triazolo[4,3-a]quinolin-1-ylthio)propanamido) | Triazole and quinoline rings | TBD |
Quinoline Derivative A | Alkyl chain modification | 12.5 |
Quinoline Derivative B | Hydroxyl substituent | >100 |
Anticancer Potential
Triazole derivatives have been documented for their anticancer properties. The mechanism often involves inhibition of specific enzymes or pathways crucial for cancer cell proliferation. The unique structural features of Ethyl 2-(3-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)propanamido) may offer a novel scaffold for developing anticancer agents targeting multiple pathways .
While specific mechanisms for this compound remain under investigation, it is hypothesized that the triazoloquinoline moiety could interact with biological targets similarly to other known drugs in this class. These interactions might include:
- Enzyme Inhibition : Compounds with similar structures have shown potential in inhibiting enzymes involved in critical metabolic pathways.
- Receptor Modulation : The ability of triazoles to bind to receptors could lead to agonistic or antagonistic effects depending on the context.
Research Findings
Recent studies have highlighted the importance of structure-activity relationships (SAR) in understanding the biological efficacy of triazole-containing compounds. For instance:
科学研究应用
The receptor-interacting protein kinase 1 (RIPK1) is an intracellular adaptor that regulates inflammation, apoptosis, and necrosis by transmitting signals from receptors . RIPK1 kinase inhibitors have potential applications for treating monogenic and polygenic autoimmune, inflammatory, neurodegenerative, ischaemic, and acute conditions like sepsis .
Scientific Research Applications
RIPK1 kinase inhibitors have demonstrated potential therapeutic benefits in various inflammatory conditions . GNE684, a RIP1 kinase inhibitor, effectively blocked skin inflammation and immune cell infiltrates in the livers of Sharpin mutant mice with chronic proliferative dermatitis . Studies using GNE684 highlight the benefit of inhibiting RIP1 in skin inflammation, as opposed to its lack of relevance for testicular longevity and the response to certain viral infections .
Case Studies
- Sharpin Mutant Mice (Cpdm) : GNE684 effectively blocked skin inflammation and liver immune cell infiltration in Sharpin mutant mice, suggesting that RIP1 inhibition can treat skin inflammatory diseases .
- Collagen Antibody-Induced Arthritis: Inhibition of RIP1 reduced collagen antibody-induced arthritis, and prevented skin inflammation caused by mutation of .
- Myocardial Ischemia-Reperfusion: Inhibition of RIPK1 inhibited programmed necrosis after myocardial ischemia-reperfusion, reduced myocardial infarction size, reduced inflammatory response, reduced the production of ROS, and then improved the function of cardiac remodeling in the infarcted area .
- D138N Mutant Knock-in Rats: RIPK1 KD rats were protected from a range of behavioral, imaging, and histopathological endpoints in a rat model with RIPK1 (D138N) mutant knock-in, and the accumulation of inflammatory and neuronal damage biomarkers was reduced in RIP1 KD rats .
属性
IUPAC Name |
ethyl 2-[3-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)propanoylamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O3S2/c1-2-31-23(30)21-16-8-4-6-10-18(16)33-22(21)25-20(29)13-14-32-24-27-26-19-12-11-15-7-3-5-9-17(15)28(19)24/h3,5,7,9,11-12H,2,4,6,8,10,13-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFRLSPHGZUEWTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CCSC3=NN=C4N3C5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。